molecular formula C23H24N2O2S B3700626 [5-(4-Methoxyphenyl)-2-furyl][4-(4-methylphenyl)piperazino]methanethione

[5-(4-Methoxyphenyl)-2-furyl][4-(4-methylphenyl)piperazino]methanethione

Cat. No.: B3700626
M. Wt: 392.5 g/mol
InChI Key: ZEHDKYJTSRAHQG-UHFFFAOYSA-N
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Description

The compound “1-{[5-(4-methoxyphenyl)-2-furyl]carbonothioyl}-4-(4-methylphenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains methoxyphenyl and furyl groups, which can contribute to its physical and chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the piperazine ring and the electron-donating methoxy group. Piperazine rings can participate in a variety of reactions, including those involving their nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could contribute to its solubility in water, while the methoxy group could influence its reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many piperazine derivatives act on the central nervous system, influencing neurotransmitter activity .

Future Directions

Future research could explore the potential uses of this compound, particularly given the prevalence of piperazine rings in pharmaceutical drugs . Further studies could also investigate its synthesis and properties in more detail.

Properties

IUPAC Name

[5-(4-methoxyphenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-17-3-7-19(8-4-17)24-13-15-25(16-14-24)23(28)22-12-11-21(27-22)18-5-9-20(26-2)10-6-18/h3-12H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHDKYJTSRAHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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